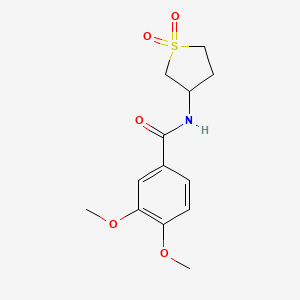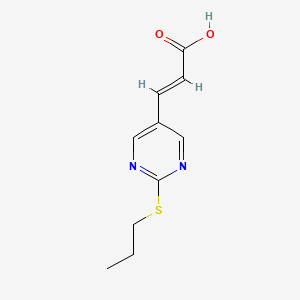
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid, also known as PTX-200, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
作用機序
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid works by inhibiting the activity of a protein called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA synthesis and cell division, and cancer cells have a higher demand for these nucleotides than normal cells. By inhibiting DHODH, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid disrupts the synthesis of pyrimidine nucleotides and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), inhibition of cancer stem cell self-renewal, and inhibition of tumor angiogenesis (the formation of new blood vessels to supply the tumor with nutrients).
実験室実験の利点と制限
One advantage of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it has shown a broad spectrum of activity against different types of cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective at low concentrations, which may reduce the risk of toxicity. However, one limitation of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it is not yet available for clinical use, which may limit its applicability in translational research.
将来の方向性
There are several future directions for research on (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid. One area of focus is to further elucidate the mechanism of action of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid and its interaction with DHODH. In addition, researchers are exploring the potential use of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in humans.
合成法
The synthesis of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-propylthiophenol with ethyl chloroacetate to form ethyl 2-propylthiophene-3-carboxylate. This intermediate is then reacted with 2-bromo-5-chloropyrimidine to form (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid.
科学的研究の応用
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid inhibits the growth of a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
特性
IUPAC Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-5-15-10-11-6-8(7-12-10)3-4-9(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORQLOCTCWJKD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC=C(C=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)
![2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2924758.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2924759.png)
![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2924760.png)
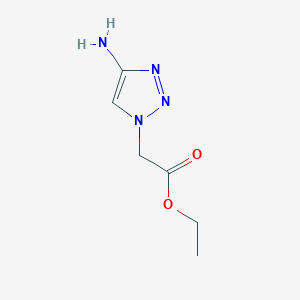
![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)
![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)
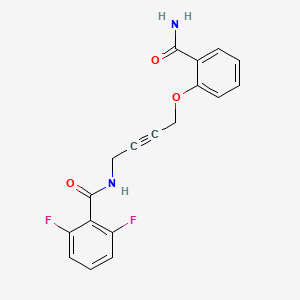
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
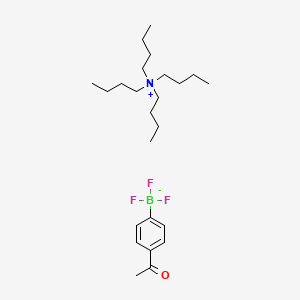
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)
